Potency Against HeLa Cervical Cancer Cells: Apoptosis inducer 20 vs. Other Indolesulfonamide Derivatives
Apoptosis inducer 20 (Compound 12) demonstrates superior potency in the HeLa cervical carcinoma cell line compared to a broad panel of indolesulfonamide derivatives. In a study of 34 novel analogs, Apoptosis inducer 20 was among the most potent, with an IC50 of 1.7 nM [1]. This is a significant improvement over earlier-generation indolesulfonamides, which typically exhibit submicromolar to low nanomolar IC50 values (e.g., >100 nM) against this same cell line [2].
| Evidence Dimension | Antiproliferative activity in HeLa cells |
|---|---|
| Target Compound Data | IC50 = 1.7 nM |
| Comparator Or Baseline | Other indolesulfonamide derivatives: IC50 values ranging from 1.7 to 109 nM in the same study; typical earlier analogs: submicromolar to low nanomolar IC50 values |
| Quantified Difference | Apoptosis inducer 20 is the most potent compound reported in the study, with a potency at the lower end of the 1.7-109 nM range observed for the 34-derivative panel. |
| Conditions | HeLa cells incubated for 72 hours, assessed by MTT assay |
Why This Matters
This high potency in a widely used model for antimitotic drug discovery establishes Apoptosis inducer 20 as a leading tool compound for probing tubulin-mediated mechanisms.
- [1] Fuentes-Martín R, Ayuda-Durán P, Hanes R, Gallego-Yerga L, Wolterinck L, Enserink JM, et al. Promising anti-proliferative indolic benzenesulfonamides alter mechanisms with sulfonamide nitrogen substituents. Eur J Med Chem. 2024 Sep 5;275:116617. doi: 10.1016/j.ejmech.2024.116617. Epub 2024 Jun 27. PMID: 38959729. View Source
- [2] Vicente-Blázquez A, et al. New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure–activity relationships, and molecular modelling. J Enzyme Inhib Med Chem. 2021 Sep 12;36(1):2025–2044. doi: 10.1080/14756366.2021.1975277. PMID: 34569394. View Source
